molecular formula C7H5ClO3 B8764942 2-Chloro-4,5-dihydroxybenzaldehyde CAS No. 37686-56-9

2-Chloro-4,5-dihydroxybenzaldehyde

Cat. No. B8764942
M. Wt: 172.56 g/mol
InChI Key: VVCAFCGTTRGXOS-UHFFFAOYSA-N
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Patent
US03976695

Procedure details

6-Chloroveratraldehyde is treated with boron tribromide as described in Example 4 to give 6-chloroprotocatechualdehyde as a white solid, m.p. 217°-218°C. which is dibenzylated to give 6-chloro-3,4-dibenzyloxybenzaldehyde, m.p. 100°-102°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([O:10]C)=[C:4]([O:12]C)[CH:3]=1.B(Br)(Br)Br>>[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([OH:10])=[C:4]([OH:12])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1C=O)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1C=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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